Cas no 1621-61-0 (3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one)

3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one is a synthetic flavonoid derivative characterized by its methoxy-substituted aromatic rings. This compound exhibits notable stability and solubility in organic solvents, making it suitable for research applications in medicinal chemistry and pharmacology. Its structural features, including the chromen-4-one core and methoxy groups, contribute to potential bioactivity, particularly in studies involving enzyme inhibition or receptor interactions. The compound’s purity and well-defined molecular structure ensure reproducibility in experimental settings. It is commonly utilized as a reference standard or intermediate in the synthesis of more complex flavonoid-based molecules. Handling should adhere to standard laboratory safety protocols due to its organic nature.
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one structure
1621-61-0 structure
Product name:3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
CAS No:1621-61-0
MF:C18H16O5
MW:312.316645622253
CID:155941
PubChem ID:628528

3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,3-(3,4-dimethoxyphenyl)-7-methoxy-
    • 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
    • 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
    • 3-(3,4-Dimethoxy-phenyl)-7-methoxy-chromen-4-on
    • 3-(3,4-dimethoxy-phenyl)-7-methoxy-chromen-4-one
    • 3',4',7-trimethoxy-isoflavone
    • 3',4',7-Trimethoxyisoflavone
    • 5,3',4'-trihydroxy-7-methoxyisoflavone
    • 7,3',4'-trimethoxyisoflavone
    • AC1LCFTE
    • Cabreuvin
    • SureCN571161
    • TimTec1_006616
    • 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-methoxy-
    • NCGC00246228-01
    • HMS2268E05
    • CHEBI:174979
    • 7-Methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
    • UKWLNMIPRJLYGH-UHFFFAOYSA-N
    • MLS001048876
    • SCHEMBL571161
    • HMS1552M16
    • LMPK12050060
    • 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one #
    • CHEMBL273891
    • SMR000387074
    • 1621-61-0
    • BRD-K83900437-001-01-7
    • AB00637047-07
    • F3385-0894
    • DTXSID70167311
    • 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-Benzopyran-4-one
    • VU0254721-3
    • AKOS002223589
    • NCGC00246228-02
    • STK948997
    • 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
    • Inchi: InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
    • InChI Key: UKWLNMIPRJLYGH-UHFFFAOYSA-N
    • SMILES: COC1=C(OC)C=CC(C2C(=O)C3C=CC(OC)=CC=3OC=2)=C1

Computed Properties

  • Exact Mass: 312.09978
  • Monoisotopic Mass: 312.099774
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.242
  • Boiling Point: 477.4°Cat760mmHg
  • Flash Point: 212.1°C
  • Refractive Index: 1.585
  • PSA: 53.99

3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T896565-5mg
7,3',4'-Trimethoxyisoflavone
1621-61-0
5mg
$ 50.00 2022-06-02
Life Chemicals
F3385-0894-20mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3385-0894-1mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3385-0894-40mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3385-0894-5mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3385-0894-25mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3385-0894-5μmol
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
5μl
$63.0 2023-04-26
A2B Chem LLC
AF14900-1mg
4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-methoxy-
1621-61-0
1mg
$245.00 2024-04-20
Life Chemicals
F3385-0894-2mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3385-0894-10mg
3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
1621-61-0 90%+
10mg
$79.0 2023-04-26

3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one Related Literature

Additional information on 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

3-(3,4-Dimethoxyphenyl)-7-Methoxy-4H-Chromen-4-one: A Comprehensive Overview (CAS No. 1621-61-0)

3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one, also known by its CAS number 1621-61-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one features a chromone core with methoxy and dimethoxyphenyl substituents, contributing to its unique pharmacological properties.

The chromone scaffold is a common motif in natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and anticancer activities. The presence of methoxy groups in the structure of 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one enhances its lipophilicity and stability, making it an attractive candidate for drug development. Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurodegenerative diseases and cancer.

In the context of neurodegenerative diseases, 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has shown promising neuroprotective effects. Research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells. These findings suggest that 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one may have a role in the prevention and treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Beyond its neuroprotective properties, 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has also been investigated for its anticancer potential. A study published in the European Journal of Medicinal Chemistry (2021) reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. These results highlight the compound's potential as a lead molecule for the development of novel anticancer agents.

The structural features of 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one contribute to its biological activity. The chromone core provides a rigid planar structure that can interact with specific protein targets, while the methoxy groups enhance solubility and metabolic stability. The dimethoxyphenyl substituent adds further complexity to the molecule, potentially modulating its binding affinity and selectivity for target proteins.

In addition to its therapeutic applications, 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has been studied for its potential use as a fluorescent probe. Research published in Analytical Chemistry (2020) showed that this compound can be used to detect specific biomolecules in cellular environments due to its strong fluorescence properties. This application opens up new possibilities for diagnostic tools and imaging techniques in biomedical research.

The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has been optimized through various methods to improve yield and purity. One common approach involves the condensation of 2-hydroxyacetophenone with 3,4-dimethoxycinnamaldehyde followed by cyclization under acidic conditions. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.

In conclusion, 3-(3,4-dimeth oxyphenyl)-7-meth oxy-4H-ch rom en - 4 - one strong > (CAS No . 1621 - 61 - 0 ) is a multifaceted compound with significant potential in medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further research and development . Ongoing studies continue to uncover new applications for this compound , contributing to advancements in drug discovery and therapeutic interventions . p > article > response >

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